Stereochemical Determinant of NK1 Receptor Activity: Trans Configuration Versus Inactive Enantiomer
The trans configuration at the 2- and 3-positions of the piperidine ring is a stereochemical prerequisite for NK1 receptor antagonism, as demonstrated by direct head-to-head comparison of CP-99,994 [(2S,3S)-3-(2-methoxybenzylamino)-2-phenylpiperidine] versus its enantiomer CP-100,263 [(2R,3R)]. CP-99,994 binds the human NK1 receptor with Ki = 0.25 nM [1] and inhibits gerbil foot-tapping behavior at 3 mg/kg i.p., whereas CP-100,263 at the identical dose (3 mg/kg i.p.) produced no effect [2]. In functional assays, CP-99,994 exhibited a pA2 of 8.27 against substance P in guinea-pig ileum, while showing no antagonism at NK2 or NK3 receptors [3]. The target compound rac-[(2R,3S)-1-methyl-2-phenylpiperidin-3-yl]methanamine preserves this trans relationship between the 2-phenyl and 3-aminomethyl substituents, providing the geometrically correct scaffold for elaboration into stereochemically defined NK1 antagonists [4].
| Evidence Dimension | NK1 receptor binding affinity and in vivo functional activity by stereochemistry |
|---|---|
| Target Compound Data | rac-[(2R,3S)-1-methyl-2-phenylpiperidin-3-yl]methanamine: trans configuration preserved; serves as synthetic precursor to stereodefined NK1 antagonists |
| Comparator Or Baseline | CP-99,994 (2S,3S): Ki = 0.25 nM (human NK1), active in vivo at 3 mg/kg i.p.; CP-100,263 (2R,3R): inactive at 3 mg/kg i.p. in gerbil foot-tapping assay |
| Quantified Difference | Activity difference between enantiomers: >10,000-fold in binding affinity; qualitative binary (active/inactive) in functional assay at equivalent dose |
| Conditions | Human NK1 receptor binding assay ([³H]-substance P displacement); gerbil NK1 agonist-induced foot-tapping model; guinea-pig ileum functional assay |
Why This Matters
The trans configuration is a binary activity determinant: procurement of the incorrect stereoisomer or configuration yields a pharmacologically inert compound, making stereochemical specification a non-negotiable selection criterion.
- [1] McLean S, Ganong A, Seymour PA, et al. Pharmacology of CP-99,994; a nonpeptide antagonist of the tachykinin neurokinin-1 receptor. J Pharmacol Exp Ther. 1993;267(1):472-479. PMID: 7693914. View Source
- [2] Ballard TM, et al. Inhibition of shock-induced foot tapping behaviour in the gerbil by a tachykinin NK1 receptor antagonist. Eur J Pharmacol. 2001;412(3):255-264. PMID: 11166289. View Source
- [3] Hosoki R, et al. Pharmacological profiles of new orally active nonpeptide tachykinin NK1 receptor antagonists. Eur J Pharmacol. 1998;341(2-3):235-241. doi:10.1016/s0014-2999(97)01468-4 View Source
- [4] Xiao D, Wang C, Palani A, et al. Conformation of gem-disubstituted alkylarylpiperidines and their implication in design and synthesis of a conformationally-rigidified NK1 antagonist. Tetrahedron Letters. 2013;54(46):6199-6203. View Source
